4-(methylamino)-4-phenylcyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(methylamino)-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c1-14-13(9-7-12(15)8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 |
InChI Key |
OOHVPJGDPFGVNV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC(=O)CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methylamino 4 Phenylcyclohexan 1 One and Analogues
Retrosynthetic Analysis and Strategic Disconnections of the Molecular Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 4-(methylamino)-4-phenylcyclohexan-1-one, several logical disconnections can be proposed to deconstruct the molecular scaffold.
The most apparent disconnections involve the bonds connected to the quaternary C4 carbon.
C4-N Bond Disconnection: Cleavage of the bond between the C4 carbon and the nitrogen atom is a primary strategy. This leads to two synthons: a methylamine (B109427) cation and a 4-phenylcyclohexanone (B41837) enolate anion or a related reactive equivalent. The corresponding synthetic operation would involve the α-amination of a 4-phenylcyclohexanone precursor.
C4-Phenyl Bond Disconnection: An alternative disconnection breaks the bond between the C4 carbon and the phenyl ring. This retrosynthetic step suggests an aryl Grignard reagent (phenylmagnesium bromide) and a 4-(methylamino)cyclohexanone (B1592320) cation synthon. In the forward direction, this corresponds to the arylation of an iminium ion or a related electrophilic species.
Ring Disconnection (Michael Addition): A more complex strategy involves disconnecting the cyclohexanone (B45756) ring itself. A disconnection across the C2-C3 and C5-C6 bonds could suggest a [4+2] cycloaddition (Diels-Alder reaction). researchgate.net More commonly for this type of structure, a disconnection at the C3-C4 bond points towards an intramolecular Michael addition or a related cyclization strategy to form the six-membered ring.
These primary disconnections form the basis for designing both linear and convergent synthetic pathways to the target molecule.
Development and Optimization of Convergent and Linear Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic routes can be devised. These pathways often rely on the careful orchestration of protection, functionalization, and deprotection steps to achieve the desired structure.
A common linear approach begins with a symmetrical starting material like 1,4-cyclohexanedione (B43130). The synthesis requires differentiating the two carbonyl groups, often through selective protection.
One established pathway involves the following key intermediates:
1,4-Cyclohexanedione Monoethylene Ketal: To prevent side reactions, one of the ketone functionalities of 1,4-cyclohexanedione is selectively protected, typically as an ethylene (B1197577) ketal.
α-Aminonitrile of the Ketal: The remaining free ketone can be converted into an α-aminonitrile. This intermediate is crucial as it sets the stage for introducing the phenyl group. nih.gov
This compound, Ethylene Ketal: The displacement of the cyanide group from the α-aminonitrile with a phenyl Grignard reagent (phenylmagnesium bromide) installs the phenyl group at the C4 position, forming the protected precursor to the final product. nih.gov
This compound: The final step is the deprotection of the ketal under acidic conditions to reveal the ketone functionality. prepchem.com
The table below summarizes a typical linear synthetic sequence.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
| 1 | 1,4-Cyclohexanedione | Ethylene glycol, p-TsOH | 1,4-Cyclohexanedione monoethylene ketal | Selective protection of one carbonyl group. |
| 2 | 1,4-Cyclohexanedione monoethylene ketal | Methylamine, KCN | α-Aminonitrile intermediate | Formation of a precursor for nucleophilic addition. |
| 3 | α-Aminonitrile intermediate | Phenylmagnesium bromide | 4-(Methylamino)-4-phenyl-cyclohexanone, ethylene ketal | Introduction of the phenyl group at C4. nih.gov |
| 4 | 4-(Methylamino)-4-phenyl-cyclohexanone, ethylene ketal | 2.5 N Hydrochloric acid | 4-(Methylamino)-4-phenyl-cyclohexan-1-one | Deprotection to yield the final ketone. prepchem.com |
The success of these synthetic pathways hinges on the efficiency of several key chemical transformations.
Cyclohexane (B81311) Ring Formation: While many syntheses start with a pre-formed ring, constructing the substituted cyclohexane core is also a viable strategy. The Diels-Alder reaction between a suitable diene and dienophile can create a cyclohexene (B86901) ring that can be further functionalized. Another powerful method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to build the six-membered ring onto an existing ketone.
Carbonyl Functionalization: The management of the ketone group is critical. As seen in the pathway described above, protection as a ketal is a common and effective strategy to mask the reactivity of one carbonyl while the other is manipulated. nih.gov The deprotection is typically achieved under aqueous acidic conditions, which must be mild enough to avoid degradation of the final product. prepchem.com
Amine Introduction: The introduction of the methylamino group is a defining step. One of the most effective methods involves the reaction of a Grignard reagent with an α-aminonitrile, which simultaneously forms the C-phenyl and C-N bonds at the quaternary center. nih.gov Other methods include the reductive amination of a 4-phenyl-1,4-cyclohexanedione precursor with methylamine and a reducing agent like sodium cyanoborohydride.
Stereoselective Synthesis Approaches for Chiral Centers
The C4 carbon in this compound is a quaternary stereocenter. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed.
For the synthesis of chiral 4-substituted cyclohexanones, a chiral auxiliary can be used to direct the diastereoselective addition of a nucleophile. For example:
A chiral amine, such as one derived from (S)-1-phenylethylamine, can be condensed with a 4-phenylcyclohexanone precursor to form a chiral enamine or imine.
The chiral auxiliary then shields one face of the molecule, directing the incoming nucleophile (e.g., a methylating agent for the nitrogen or a phenyl group for the carbon) to the opposite, less-hindered face. thieme-connect.com
Subsequent hydrolysis removes the auxiliary and reveals the enantiomerically enriched product.
Valine- or tert-leucine-derived amides have been successfully used as chiral auxiliaries in the asymmetric synthesis of chiral cyclohexanone derivatives via Michael additions. thieme-connect.com Similarly, lactic acid esters have been employed as effective and easily removable chiral auxiliaries in diastereoselective Diels–Alder reactions to form chiral cyclohexene carboxylic acids, which are precursors to cyclohexanones. acs.org
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product.
Organocatalysis: Chiral amines can act as organocatalysts to activate cyclohexanone substrates. For instance, a chiral secondary amine can react with a cyclohexanone to form a chiral enamine intermediate. This enamine can then react with an electrophile (such as an arylating agent) in a highly stereoselective manner. Organocatalytic domino reactions have emerged as a powerful strategy for accessing complex, fully substituted cyclohexanes with multiple stereocenters in high yields and excellent stereoselectivities. nih.gov
Transition-Metal Catalysis: Chiral transition-metal complexes are widely used for asymmetric transformations. For example, a catalytic asymmetric β-arylation of a cyclohexanone derivative could be envisioned using a chiral palladium or copper catalyst to install the phenyl group stereoselectively. researchgate.net
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Ene-reductases have been used for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones by desymmetrizing prochiral 4,4-disubstituted 2,5-cyclohexadienones, generating valuable quaternary stereocenters with excellent enantioselectivity (up to >99% ee). acs.org This approach could provide a route to chiral precursors for the target molecule.
The table below compares different asymmetric strategies applicable to the synthesis of chiral cyclohexanones.
| Strategy | Method | Key Features | Potential Application |
| Chiral Auxiliary | Evans oxazolidinones, SAMP/RAMP hydrazones | Stoichiometric use of chiral moiety; reliable diastereocontrol; requires attachment and removal steps. wikipedia.org | Directing alkylation or arylation of a cyclohexanone precursor. |
| Asymmetric Catalysis | Organocatalysis (e.g., proline derivatives) | Sub-stoichiometric catalyst loading; activation via enamine/iminium intermediates. nih.gov | Enantioselective α-functionalization of cyclohexanones. |
| Asymmetric Catalysis | Transition-Metal Catalysis (e.g., Pd, Ru, Cu) | High turnover numbers; broad substrate scope. researchgate.netmdpi.com | Asymmetric conjugate addition or arylation reactions. |
| Asymmetric Catalysis | Biocatalysis (e.g., Ene-reductases) | High enantioselectivity; environmentally benign conditions; specific substrate requirements. acs.org | Desymmetrization of prochiral precursors to create chiral cyclohexenone building blocks. |
Control of Diastereoselectivity within Cyclohexane Ring Systems
The stereochemical outcome in the synthesis of substituted cyclohexanes is largely governed by the principles of conformational analysis. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for larger groups due to the avoidance of unfavorable 1,3-diaxial interactions.
In the context of this compound, the key stereocenter is at the C4 position. The relative orientation of the methylamino and phenyl groups with respect to the plane of the cyclohexane ring will determine the diastereomeric form of the molecule. The formation of cis and trans isomers is possible, and controlling the selectivity towards one diastereomer is a significant synthetic challenge.
The diastereoselectivity of reactions involving the cyclohexane ring can be influenced by several factors:
Steric Hindrance: The approach of reagents to the cyclohexanone ring can be directed by existing substituents. Larger groups will sterically hinder one face of the ring, favoring attack from the less hindered face.
Electronic Effects: The electronic nature of substituents can influence the reactivity and stereoselectivity of reactions.
Catalyst Control: In catalytic reactions, such as asymmetric hydrogenations, the chiral ligand on the metal center can effectively control the stereochemical outcome of the reaction.
Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the thermodynamically more stable product or the kinetically formed product. For instance, in the case of 1,4-disubstituted cyclohexanes, the trans isomer with both bulky substituents in equatorial positions is often the most thermodynamically stable.
For the synthesis of specific diastereomers of 4-amino-4-arylcyclohexanones, stereoselective methods are crucial. For example, a practical approach for the formation of a cis-1,4-aminocyclohexanol derivative was developed involving a one-pot imine formation and a Lewis acid-directed imine reduction, which resulted in a highly selective attack of the reducing agent. researchgate.net Such strategies, which control the facial selectivity of key bond-forming steps, are essential for obtaining single diastereomers.
The table below illustrates the general principles of diastereoselectivity in substituted cyclohexanes.
| Factor | Principle | Desired Outcome |
| Conformational Stability | Substituents prefer the equatorial position to minimize 1,3-diaxial strain. | The thermodynamically favored product often has bulky groups in equatorial positions. |
| Steric Approach Control | Reagents approach the ring from the less sterically hindered face. | Formation of the kinetic product. |
| Catalytic Asymmetric Synthesis | Chiral catalysts create a chiral environment that favors the formation of one enantiomer or diastereomer. | High diastereomeric excess (d.e.) or enantiomeric excess (e.e.). |
Green Chemistry Principles and Sustainable Synthesis Optimization
The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and economically viable processes. The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. rsc.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as cycloadditions and catalytic hydrogenations, are preferable to those that generate significant amounts of byproducts. google.com For instance, the reductive amination of a ketone to an amine is a highly atom-economical process.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of catalysts, particularly heterogeneous catalysts, can reduce waste, allow for easier product purification, and often enable reactions to proceed under milder conditions. For example, the use of Pd/C for reductive amination is a greener alternative to using stoichiometric reducing agents. researchgate.netresearchgate.net
Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be avoided or minimized. The development of reactions that can be performed in greener solvents, such as water or ethanol, or even under solvent-free conditions, is a key goal of green chemistry.
Energy Efficiency: Energy requirements should be minimized. Synthetic methods that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
In the context of synthesizing this compound, several optimizations can be envisioned to align with green chemistry principles:
Catalytic C-N Bond Formation: Instead of multi-step sequences involving hazardous reagents like azides, direct catalytic amination of a suitable cyclohexanone precursor would be a greener approach.
Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally friendly route to chiral amines.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scale-up compared to batch processes.
The following table summarizes the application of green chemistry principles to the synthesis of cyclic amines.
| Green Chemistry Principle | Application in Cyclic Amine Synthesis | Example |
| Atom Economy | Favoring addition and catalytic reactions over stoichiometric ones. | Catalytic reductive amination of cyclohexanones. researchgate.netresearchgate.net |
| Catalysis | Use of heterogeneous or recyclable catalysts. | Iridium-catalyzed hydrogen borrowing for N-alkylation. rsc.org |
| Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. | One-pot synthesis of nitrogen-containing heterocycles in aqueous media. |
| Energy Efficiency | Utilizing microwave irradiation or flow chemistry to reduce energy consumption. | Microwave-assisted synthesis of cyclic amines. |
Considerations for Gram-Scale and Kilogram-Scale Synthesis in Academic Research
Scaling up the synthesis of a complex molecule like this compound from the milligram or gram scale to the kilogram scale in an academic research setting presents several challenges. While industrial process development focuses on robustness and cost-effectiveness for large-scale production, academic scale-up is often aimed at producing sufficient material for further studies, such as preclinical trials.
Process Safety and Hazard Analysis: Reactions that are manageable on a small scale can become hazardous when scaled up. Exothermic reactions, the use of pyrophoric or toxic reagents, and the generation of gaseous byproducts require careful consideration and appropriate engineering controls. A thorough safety analysis should be conducted before attempting any scale-up.
Reaction and Process Optimization: Conditions that are optimal on a small scale may not be directly transferable to a larger scale. Factors such as mixing, heat transfer, and reaction time need to be re-evaluated. For instance, inefficient stirring in a large reactor can lead to localized "hot spots" and the formation of impurities.
Purification and Isolation: The purification of large quantities of material can be a significant bottleneck. Chromatography, which is often used for small-scale purification, may not be practical for kilogram-scale synthesis. Crystallization, distillation, and extraction are often more suitable methods for large-scale purification.
Equipment and Infrastructure: Academic laboratories may not have the necessary equipment for kilogram-scale synthesis, such as large reactors, specialized filtration and drying equipment, and appropriate ventilation.
Cost and Availability of Starting Materials: The cost and availability of starting materials and reagents become more significant at a larger scale. Sourcing reliable suppliers for large quantities of chemicals is essential.
A practical and scalable process for a spirocyclic analogue of the target compound has been reported, demonstrating that with careful planning and optimization, the synthesis of complex cyclic amines can be successfully scaled up. researchgate.net
The table below outlines key considerations for scaling up chemical syntheses in an academic setting.
| Consideration | Key Challenges | Potential Solutions |
| Safety | Exothermic reactions, hazardous reagents, gas evolution. | Thorough hazard analysis, use of appropriate personal protective equipment, engineering controls (e.g., fume hoods, blast shields). |
| Process Control | Inefficient mixing, poor heat transfer, longer reaction times. | Use of mechanical stirrers, monitoring of internal reaction temperature, optimization of reaction parameters. |
| Purification | Difficulty of large-scale chromatography. | Development of robust crystallization or extraction procedures. |
| Equipment | Lack of large-scale reactors and ancillary equipment. | Collaboration with specialized scale-up facilities or contract research organizations. |
| Cost | Increased cost of starting materials and reagents. | Sourcing from bulk chemical suppliers, process optimization to improve yields and reduce waste. |
Spectroscopic Characterization Methodologies for Advanced Structural Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous structural determination of this compound. Each method provides unique and complementary information.
High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The chemical shifts, integration, and coupling constants of the signals for the cyclohexane ring protons would be particularly insightful for conformational analysis. Protons in axial and equatorial positions exhibit distinct chemical shifts and coupling patterns. For instance, axial protons are typically more shielded (appear at a lower chemical shift) than their equatorial counterparts. The coupling constants between adjacent protons (vicinal coupling) are dependent on the dihedral angle between them, which can help in assigning the relative stereochemistry of the substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of unique carbon environments. The chemical shifts of the carbonyl carbon, the quaternary carbon bearing the phenyl and methylamino groups, and the carbons of the phenyl and methyl groups would be characteristic.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, which is invaluable for determining the preferred conformation and the relative orientation of the substituents.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 205-215 |
| Quaternary Carbon (C-Ph, C-N) | - | 50-70 |
| Cyclohexane CH₂ | 1.5-3.0 | 30-50 |
| Phenyl C-H | 7.2-7.6 | 125-130 |
| Phenyl C (quaternary) | - | 140-150 |
| N-CH₃ | 2.2-2.8 | 30-40 |
| N-H | 1.0-3.0 (broad) | - |
Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule. researchgate.net If a suitable crystal of this compound could be grown, this technique would reveal:
Unambiguous molecular structure: Confirming the connectivity of all atoms.
Solid-state conformation: Determining the precise bond lengths, bond angles, and torsion angles. This would show whether the cyclohexane ring adopts a chair, boat, or twisted conformation in the crystal lattice and the specific axial or equatorial orientation of the phenyl and methylamino groups.
Intermolecular interactions: Revealing how the molecules pack in the crystal, including any hydrogen bonding involving the amine and carbonyl groups.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. copernicus.orgresearchgate.net These methods are excellent for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O stretch) typically around 1715 cm⁻¹, the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would also detect these functional groups, and is often particularly sensitive to the vibrations of the non-polar phenyl ring. spectrabase.com
Subtle shifts in the positions and shapes of these bands can sometimes provide information about the molecular conformation and hydrogen bonding. copernicus.org
Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges and can be influenced by the molecular environment.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1700 - 1725 |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1000 - 1250 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating its structure.
For this compound, electron ionization (EI) mass spectrometry would likely lead to fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight. Analysis of the fragmentation pattern would be expected to show characteristic losses, such as the loss of a methyl group, the phenyl group, or cleavage of the cyclohexane ring. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.
Conformational Preferences and Dynamics of the Substituted Cyclohexane Ring
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. chemicalbook.com For a substituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions.
The two chair conformations can interconvert via a process known as a ring flip. chemicalbook.com In this process, axial substituents become equatorial, and equatorial substituents become axial. For this compound, the two chair conformers would not be of equal energy due to the different steric requirements of the phenyl and methylamino groups at position 4.
Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). Both the phenyl and methylamino groups are sterically demanding. In the case of 1,4-disubstitution, the relative stability of the two chair conformers depends on which group is axial and which is equatorial. The equilibrium will favor the conformer that places the bulkier group in the more spacious equatorial position.
The chair-chair interconversion is a dynamic process with an associated energy barrier. chemicalbook.com This barrier is typically around 10 kcal/mol for cyclohexane. chemicalbook.com The rate of this interconversion is temperature-dependent. At room temperature, the interconversion is rapid on the NMR timescale, and an averaged spectrum is often observed.
To study the kinetics of this process for this compound, variable-temperature NMR (VT-NMR) would be the technique of choice. By lowering the temperature, the rate of interconversion can be slowed down to the point where the individual signals for the two distinct chair conformers can be observed (the coalescence temperature). From the analysis of the line shapes at different temperatures, the energy barrier (activation energy) for the ring flip can be calculated. This would provide quantitative insight into the conformational dynamics of the molecule.
Preferential Orientations of Substituents (Methylamino and Phenyl Groups) in Axial vs. Equatorial Positions
The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane ring, which minimizes torsional and angle strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (parallel to the main symmetry axis of the ring) or equatorial (extending from the "equator" of the ring). libretexts.org For this compound, the two substituents—methylamino and phenyl—are located on the same carbon atom (C4). This geminal substitution pattern dictates that in any given chair conformation, one substituent must be in an axial position while the other is in an equatorial position.
The equilibrium between the two possible chair conformers is determined by the steric bulk of the substituents. Generally, bulkier groups preferentially occupy the more spacious equatorial position to avoid destabilizing steric interactions with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. pressbooks.pubmasterorganicchemistry.com The phenyl group is significantly larger and sterically more demanding than the methylamino group. Consequently, the thermodynamically most stable conformation of this compound is the one in which the bulky phenyl group occupies the equatorial position, forcing the smaller methylamino group into the axial position.
This preference can be quantified using "A-values," which represent the free energy difference between the axial and equatorial conformations for a given substituent. A larger A-value signifies a stronger preference for the equatorial position.
Table 1: Comparison of Steric Preference (A-values) for Phenyl and Amino Groups
| Substituent Group | Approximate A-value (kcal/mol) | Implication for Conformation |
|---|---|---|
| Phenyl (-C₆H₅) | ~3.0 | Strong preference for the equatorial position |
Note: A-values can vary slightly depending on the experimental conditions and the specific molecule.
The data clearly indicates that the energetic penalty for placing a phenyl group in an axial position is substantially higher than for a methylamino group. Therefore, the conformational equilibrium will heavily favor the conformer with the equatorial phenyl group and axial methylamino group to achieve the lowest energy state.
Influence of Intramolecular Interactions on Conformation (e.g., Hydrogen Bonding, Steric Strain)
The conformation of this compound is primarily governed by the interplay of various intramolecular interactions, with steric strain being the most significant factor.
Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the hydrogen atom of the secondary amine (the donor) and the lone pair of electrons on the carbonyl oxygen (the acceptor). However, in a standard chair conformation, the distance between the C4-amine and the C1-carbonyl is too great to allow for the formation of a stable intramolecular hydrogen bond. Such an interaction would likely require the molecule to adopt a higher-energy twist-boat or boat conformation, which is generally unfavorable. Therefore, in non-polar solvents, intramolecular hydrogen bonding is not considered a major stabilizing force for the ground-state conformation. In protic solvents, intermolecular hydrogen bonding with the solvent molecules would be far more prevalent.
Dipole-Dipole Interactions: The carbonyl group possesses a significant dipole moment. Interactions between this dipole and the polar C-N bond could have a minor influence on the conformational preference, but these effects are typically overshadowed by the much larger steric demands of the phenyl group.
Stereoisomerism and Enantiomeric and Diastereomeric Purity Determination Methodologies
Chromatographic Separation Techniques for Stereoisomers (e.g., Chiral HPLC, GC)
The most effective and widely used method for separating enantiomers and determining their relative quantities is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). researchgate.netunife.it
Chiral High-Performance Liquid Chromatography (HPLC): This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net For a compound like 4-(methylamino)-4-phenylcyclohexan-1-one, which contains a basic amine and an aromatic ring, polysaccharide-based CSPs are highly effective. nih.gov These columns, often based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, create chiral cavities and surfaces where enantiomers can bind transiently through a combination of hydrogen bonding, π-π stacking, and steric interactions.
The separation is achieved by passing a solution of the enantiomeric mixture through the column with a suitable mobile phase. The enantiomer that forms a more stable temporary diastereomeric complex with the CSP will be retained longer, resulting in a later elution time. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise quantification of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.).
Table 2: Illustrative Chiral HPLC Method Parameters for Separation of Chiral Amines
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for differential interaction with enantiomers. nih.gov |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures (e.g., 90:10 v/v) | Controls the elution strength and solubility of the analyte. |
| Mobile Phase Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Improves peak shape and reduces tailing by competing with the basic analyte for active sites on the silica support. |
| Flow Rate | 0.5 - 1.5 mL/min | Influences the analysis time and separation efficiency. |
| Detection | UV-Vis Spectrophotometer (e.g., at 254 nm) | Detects the phenyl group, allowing for quantification of the eluting enantiomers. |
Chiral Gas Chromatography (GC): While less common for relatively non-volatile compounds, chiral GC can also be used. This would typically require chemical derivatization of the analyte to increase its volatility and thermal stability. The amine and ketone functionalities could be converted into less polar derivatives before injection onto a column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative.
Optical Rotation and Circular Dichroism Spectroscopy for Chirality Assessment and Purity Evaluation
Spectroscopic methods that utilize polarized light are fundamental for assessing chirality and determining enantiomeric purity.
Optical Rotation: Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. libretexts.org A polarimeter is used to measure this rotation. The two enantiomers of a compound rotate light by exactly the same magnitude but in opposite directions. libretexts.org The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. The specific rotation, [α], is a standardized physical constant for a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.org
The enantiomeric excess (e.e.) of a non-racemic mixture can be calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer: wikipedia.org
e.e. (%) = ( [α]observed / [α]max ) × 100
Where [α]max is the specific rotation of the enantiomerically pure substance. This method is highly effective but requires that the specific rotation of the pure enantiomer be known and that the relationship between concentration and rotation is linear.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a more sophisticated technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots this difference in absorption (ΔA) against wavelength. A non-racemic sample will produce a characteristic spectrum with positive and/or negative peaks, known as Cotton effects. stackexchange.com A racemic mixture, being optically inactive, will produce no CD signal.
For a substituted cyclohexanone (B45756) like this compound, the electronic transition of the carbonyl group (n→π*) is particularly sensitive to its chiral environment. The sign and magnitude of the Cotton effect associated with this transition can often be correlated with the absolute configuration (R or S) of the stereocenter using empirical rules like the Octant Rule for ketones. stackexchange.com Furthermore, the intensity of the CD signal is directly proportional to the concentration of the excess enantiomer, making it a powerful tool for quantifying enantiomeric purity.
Table 3: Comparison of Chiroptical Techniques for Purity Assessment
| Feature | Optical Rotation (Polarimetry) | Circular Dichroism (CD) Spectroscopy |
|---|---|---|
| Principle | Measures the rotation of plane-polarized light at a single wavelength. wikipedia.org | Measures the differential absorption of left- and right-circularly polarized light over a range of wavelengths. libretexts.org |
| Output | A single value (angle of rotation) for specific conditions. | A full spectrum with positive and negative peaks (Cotton effects). |
| Primary Use | Quick determination of optical activity and calculation of enantiomeric excess if [α]max is known. libretexts.org | Determination of absolute configuration (via empirical rules), conformational analysis, and quantification of enantiomeric purity. |
| Information Richness | Low (a single data point). | High (provides structural information across different electronic transitions). |
Mechanistic Organic Chemistry and Reactivity Profiles
Reactivity of the Cyclohexanone (B45756) Carbonyl Group
The carbonyl group is a cornerstone of the molecule's reactivity, participating in both nucleophilic additions at the carbonyl carbon and substitution reactions at the adjacent α-carbons via an enolate intermediate.
Nucleophilic Addition Reactions and Subsequent Transformations
The electrophilic carbon atom of the carbonyl group in the cyclohexanone ring is a prime target for nucleophiles. These reactions typically proceed via attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which is then protonated to yield an alcohol. The stereochemistry of this addition is a key consideration, with the nucleophile approaching from either the axial or equatorial face of the cyclohexanone chair conformation.
Common nucleophilic addition reactions include:
Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 4-(methylamino)-4-phenylcyclohexan-1-ol.
Organometallic Addition: Grignard reagents (RMgX) or organolithium reagents (RLi) add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a tertiary alcohol.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group.
The table below illustrates the expected products from various nucleophilic addition reactions.
| Reagent | Nucleophile | Product Type |
| Sodium Borohydride (NaBH₄) | Hydride (H⁻) | Secondary Alcohol |
| Methylmagnesium Bromide (CH₃MgBr) | Methyl Anion (CH₃⁻) | Tertiary Alcohol |
| Phenylithium (C₆H₅Li) | Phenyl Anion (C₆H₅⁻) | Tertiary Alcohol |
| Hydrogen Cyanide (HCN) | Cyanide (CN⁻) | Cyanohydrin |
This table is illustrative of general nucleophilic addition reactions.
α-Substitution Reactions and Enolate Chemistry of the Cyclohexanone Core
The protons on the carbons alpha (α) to the carbonyl group (C2 and C6) are acidic and can be removed by a strong base to form a nucleophilic enolate intermediate. wikipedia.org This enolate can then react with various electrophiles in α-substitution reactions. The formation of the enolate is a critical step, and strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation. wikipedia.org
Key α-substitution reactions include:
Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide) in an SN2 reaction to form a new carbon-carbon bond at the α-position. ubc.cachemistryviews.orgmdpi.com This allows for the introduction of alkyl chains to the cyclohexanone ring.
Halogenation: In the presence of a base, the enolate can react with halogens (Cl₂, Br₂, I₂) to produce an α-halo ketone.
Aldol (B89426) Addition: The enolate can act as a nucleophile and attack the carbonyl carbon of another aldehyde or ketone, forming a β-hydroxy ketone after protonation.
Chemical Transformations and Derivatization of the Tertiary Amine Moiety
The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a range of chemical transformations specifically at this site.
N-Alkylation and Quaternization Reactions of the Methylamino Group
As a tertiary amine, the methylamino group can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This classic SN2 reaction is known as the Menshutkin reaction . wikipedia.orgontosight.ai The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond. wikipedia.orgnih.gov
For example, reaction with methyl iodide (CH₃I) would yield 1-methyl-4-oxo-1-phenylcyclohexan-4-aminium iodide, a quaternary ammonium salt. The rate of this reaction is influenced by the nature of the alkyl halide (I > Br > Cl) and the solvent polarity. wikipedia.org
| Alkylating Agent | Product Name |
| Methyl Iodide (CH₃I) | 4-(Dimethylamino)-4-phenylcyclohexan-1-one methiodide |
| Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-N-methyl-4-oxo-4-phenylcyclohexanaminium bromide |
| Benzyl Chloride (C₆H₅CH₂Cl) | N-Benzyl-N-methyl-4-oxo-4-phenylcyclohexanaminium chloride |
This table illustrates potential quaternization products.
Investigation of Amine Oxidation and Degradation Pathways
The tertiary amine functionality is susceptible to oxidation by various reagents. The specific products depend on the oxidant and reaction conditions.
N-Oxide Formation: Oxidation with reagents like hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or sodium percarbonate can convert the tertiary amine to a tertiary amine N-oxide. nih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org N-oxides are polar, often water-soluble compounds with distinct chemical properties from the parent amine. nih.gov
Oxidative N-Demethylation: Under certain oxidative conditions, particularly those mimicking biological metabolism (e.g., using cytochrome P450 models or specific metal catalysts), tertiary amines can undergo N-dealkylation. publish.csiro.aursc.orgnih.govresearchgate.net For 4-(methylamino)-4-phenylcyclohexan-1-one, this would involve the removal of the methyl group to yield the corresponding secondary amine, 4-amino-4-phenylcyclohexan-1-one, and formaldehyde. rsc.org This process often proceeds through an initial one-electron transfer from the amine to the oxidant, followed by proton transfer from the α-carbon of the N-alkyl group. rsc.org
Reactivity of the Phenyl Substituent
The phenyl group attached to the C4 position of the cyclohexanone ring can undergo electrophilic aromatic substitution (EAS). In these reactions, an electrophile replaces one of the hydrogen atoms on the aromatic ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The substituent already present on the ring—in this case, the 4-keto-4-(methylamino)cyclohexyl group—directs the position of the incoming electrophile.
The cyclohexyl group is considered an alkyl-type substituent. Such groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic attack, making it more reactive than benzene (B151609) itself. This activating effect directs incoming electrophiles to the ortho (adjacent to the substituent) and para (opposite the substituent) positions. wikipedia.org Since the para position is already occupied by the cyclohexyl ring, substitution is expected to occur primarily at the two equivalent ortho positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with a halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom.
Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst adds an alkyl group.
Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst adds an acyl group (-COR).
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-(Methylamino)-4-(2-nitrophenyl)cyclohexan-1-one |
| Bromination | Br₂, FeBr₃ | 4-(2-Bromophenyl)-4-(methylamino)cyclohexan-1-one |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(2-Acetylphenyl)-4-(methylamino)cyclohexan-1-one |
This table shows the predicted ortho-substituted products of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Potentials and Regioselectivity
The phenyl group of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The rate and regioselectivity (the orientation of the incoming electrophile) of these reactions are dictated by the electronic and steric properties of the substituents already present on the benzene ring. scielo.org.mx
In this molecule, the phenyl ring is directly attached to a quaternary carbon of the cyclohexanone ring. This entire saturated cyclic system acts as an alkyl substituent. Alkyl groups are known to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. scielo.org.mx This activation stems from their electron-donating nature through an inductive effect, which enriches the electron density of the aromatic π-system, making it more attractive to electrophiles. scielo.org.mx
As an activating group, the alkyl substituent is an ortho, para-director. It preferentially directs incoming electrophiles to the positions ortho (C2' and C6') and para (C4') to the point of attachment. This directional preference is due to the stabilization of the cationic intermediate, known as an arenium ion or sigma complex, that forms during the reaction. libretexts.org When the electrophile attacks at the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly bonded to the alkyl group. This carbocation is a tertiary carbocation, which is significantly stabilized by the electron-donating inductive effect of the alkyl substituent. Attack at the meta position does not allow for this specific stabilization, making the ortho and para pathways more favorable. youtube.com
While electronically both ortho and para positions are activated, steric hindrance plays a crucial role in determining the final product ratio. The 4-(methylamino)cyclohexan-1-one group is sterically bulky. This bulk can significantly hinder the approach of the electrophile and the associated reagents to the ortho positions. youtube.com Consequently, substitution at the less sterically crowded para position is often the major outcome.
| Feature | Effect on Electrophilic Aromatic Substitution | Regioselectivity |
| Substituent | 4-(Methylamino)cyclohexan-1-one (Alkyl Group) | |
| Electronic Effect | Activating (via induction) | ortho, para-directing |
| Steric Effect | High steric hindrance at ortho positions | Favors para substitution |
| Predicted Major Product | para-Substituted isomer |
Table 1. Directing Effects in Electrophilic Aromatic Substitution of this compound.
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. wikipedia.org For this compound, these reactions would be expected to yield the corresponding 4'-substituted product as the major isomer.
Palladium-Catalyzed Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net For a molecule like this compound, these reactions provide a versatile platform for further functionalization, typically by first introducing a halide or triflate group onto the phenyl ring (e.g., via electrophilic aromatic substitution) to serve as a coupling partner. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orgorganic-chemistry.org This reaction is widely used to form new carbon-carbon bonds, particularly for synthesizing biaryls, styrenes, and polyolefins. wikipedia.orglibretexts.org The catalytic cycle generally involves three key steps:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. wikipedia.orglibretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org The base is crucial for activating the organoboron compound. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (Ar-R) and regenerating the Pd(0) catalyst. libretexts.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate. wikipedia.orgacsgcipr.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The mechanism is similar to the Suzuki coupling, involving an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org This reaction could be used, for example, to modify the secondary amine present in the molecule or to introduce additional amino functionalities on the phenyl ring if it were appropriately substituted with a leaving group.
| Reaction | Coupling Partners | Bond Formed | Typical Catalyst/Ligand System | Typical Base |
| Suzuki-Miyaura | Aryl Halide/Triflate + Organoboron Reagent | C-C | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig | Aryl Halide/Triflate + Amine | C-N | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine (B1218219) Ligands (e.g., BINAP, BrettPhos) | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Mizoroki-Heck | Aryl Halide/Triflate + Alkene | C-C | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ |
Table 2. Overview of Potential Palladium-Catalyzed Coupling Reactions.
These reactions are valued for their broad substrate scope and tolerance of various functional groups, making them highly suitable for the late-stage functionalization of complex molecules like derivatives of this compound. researchgate.netwikipedia.org
Rearrangement Reactions and Fragmentation Pathways of the Molecular Scaffold
The structural framework of this compound, containing both a ketone and an amino group on a cyclohexane (B81311) ring, allows for specific rearrangement reactions and predictable fragmentation patterns in mass spectrometry.
Rearrangement Reactions: One of the most relevant potential rearrangements for this molecular scaffold is the Beckmann rearrangement . masterorganicchemistry.comlibretexts.org This reaction transforms an oxime into an amide. The process would first involve the conversion of the ketone in this compound to its corresponding oxime by reacting it with hydroxylamine. Upon treatment with an acid catalyst (e.g., H₂SO₄), the oxime's hydroxyl group is protonated, turning it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of one of the alkyl groups anti-periplanar to the leaving group, which breaks the N-O bond and forms a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields a lactam (a cyclic amide). masterorganicchemistry.comwiley-vch.de The regiochemical outcome depends on which carbon migrates—the one bearing the phenyl and amino groups or the unsubstituted carbon on the other side of the carbonyl.
Fragmentation Pathways: The fragmentation of this compound under mass spectrometry conditions can be predicted based on studies of structurally similar compounds, such as ketamine analogues. nih.gov These compounds share the 2-amino-2-phenylcyclohexanone (B3026242) core structure and exhibit characteristic fragmentation behaviors.
In Electron Ionization Mass Spectrometry (EI-MS), a common fragmentation pathway is α-cleavage , which involves the cleavage of the C1-C2 bond in the cyclohexanone ring. This is a characteristic fragmentation for ketones. nih.gov Further fragmentation can occur through the loss of small, stable neutral molecules like carbon monoxide (CO), or radicals such as methyl or ethyl groups from the amine. nih.gov
Under Electrospray Ionization (ESI-MS/MS) conditions, which typically starts with a protonated molecule [M+H]⁺, the fragmentation pathways are often different. A distinctive fragmentation for secondary amines in this class of compounds is the loss of a water molecule (H₂O). nih.govojp.gov Another major pathway involves the sequential loss of the amine group (as methylamine (B109427), CH₃NH₂), followed by the loss of carbon monoxide (CO) and subsequent ring fragmentation. nih.gov
| Ion (m/z) | Proposed Identity/Origin | Fragmentation Type |
| [M+H]⁺ | Protonated Molecule | - |
| [M+H - H₂O]⁺ | Loss of water from the protonated molecule | ESI-MS/MS |
| [M+H - CH₃NH₂]⁺ | Loss of neutral methylamine | ESI-MS/MS |
| [M]⁺˙ | Molecular Ion | EI-MS |
| [M - CO]⁺˙ | Loss of carbon monoxide from the molecular ion | EI-MS |
| Varying m/z | Products of α-cleavage at the C1-C2 bond | EI-MS |
Table 3. Predicted Key Fragmentation Pathways for this compound in Mass Spectrometry.
These fragmentation patterns are crucial for the structural elucidation and identification of this compound and its metabolites or analogues in analytical studies. nih.gov
Studies of Reaction Kinetics and Thermodynamics Governing Transformation Pathways
Thermodynamics: Thermodynamic control relates to the relative stability of products. In rearrangement reactions, such as the Beckmann rearrangement, the reaction proceeds toward the most thermodynamically stable lactam isomer. The stability is influenced by factors like ring strain and steric interactions within the final product.
In the context of electrophilic aromatic substitution, the distribution of ortho, para, and meta isomers is also under thermodynamic and kinetic control. While the transition state energies (kinetics) typically favor the formation of ortho and para products due to better charge stabilization, if the reaction were reversible (e.g., sulfonation), allowing it to reach equilibrium could favor the most thermodynamically stable isomer, which may differ from the kinetically preferred product.
Kinetics: Reaction kinetics focuses on the rate of reaction and the factors that influence it. For palladium-catalyzed coupling reactions, the kinetics are complex and depend on several variables:
Catalyst and Ligand: The choice of the phosphine ligand in Suzuki or Buchwald-Hartwig reactions dramatically affects the rate. wikipedia.org Bulky, electron-rich ligands often accelerate the rate-limiting reductive elimination step. wikipedia.org
Substrate: The nature of the leaving group on the aryl ring is critical. The reaction rate for aryl halides typically follows the order I > Br > Cl, reflecting the C-X bond strength which is broken during the oxidative addition step. wikipedia.org
For electrophilic aromatic substitution, the reaction rate is determined by the energy of the highest transition state, which is usually for the step involving the attack of the electrophile on the aromatic ring to form the arenium ion. libretexts.org Activating groups, like the alkyl substituent in this molecule, lower the activation energy of this step by stabilizing the positive charge in the arenium ion, thus increasing the reaction rate. scielo.org.mx Conversely, deactivating groups would raise this activation energy and slow the reaction.
| Reaction Type | Key Factors Influencing Kinetics | Key Factors Influencing Thermodynamics |
| Electrophilic Aromatic Substitution | Electronic nature of substituent (activating/deactivating), steric hindrance, strength of electrophile. | Relative stability of product isomers (e.g., steric repulsion between substituents). |
| Palladium-Catalyzed Coupling | Choice of ligand, nature of leaving group (I > Br > Cl), temperature, choice of base and solvent. | Relative bond energies in reactants and products. Generally considered irreversible. |
| Beckmann Rearrangement | Strength of the acid catalyst, stability of the nitrilium ion intermediate. | Ring strain and steric interactions in the final lactam product. |
Table 4. Summary of Kinetic and Thermodynamic Considerations.
Computational and Theoretical Chemistry Investigations
Quantum Mechanical Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and a wealth of related properties.
Density Functional Theory (DFT) for Geometry Optimization, Energy Minimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 4-(methylamino)-4-phenylcyclohexan-1-one, DFT would be instrumental in several key areas:
Geometry Optimization: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This involves finding the coordinates that correspond to the minimum energy on the potential energy surface. For this compound, this would reveal the preferred conformation of the cyclohexanone (B45756) ring (e.g., chair, boat, or twist-boat) and the orientation of the methylamino and phenyl substituents.
Energy Minimization: The process of geometry optimization inherently involves energy minimization. The resulting minimum energy value is a crucial piece of data for comparing the relative stabilities of different possible isomers or conformers of the molecule.
Vibrational Frequencies: Once the optimized geometry is found, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to help confirm the structure of the molecule.
A hypothetical data table of DFT-calculated properties for the axial and equatorial conformers of this compound is presented below.
| Property | Axial Conformer | Equatorial Conformer |
| Total Energy (Hartree) | Value | Value |
| Dipole Moment (Debye) | Value | Value |
| Key Vibrational Frequencies (cm⁻¹) | C=O stretch, N-H stretch, C-N stretch | C=O stretch, N-H stretch, C-N stretch |
Ab Initio Methods for High-Level Electronic Structure Analysis and Accurate Energy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide more accurate results for certain properties.
For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to:
Obtain highly accurate single-point energies for the DFT-optimized geometries to refine the relative energies of different conformers.
Investigate excited electronic states to predict UV-Visible absorption spectra.
Provide benchmark data against which the accuracy of different DFT functionals can be assessed for this class of molecules.
Molecular Dynamics Simulations for Conformational Sampling, Interconversion, and Solvent Effects
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the atoms evolve.
For this compound, MD simulations would be valuable for:
Conformational Sampling: MD simulations can explore the different conformations that the molecule can adopt at a given temperature. This is particularly important for a flexible molecule like a cyclohexanone derivative, as it can reveal the relative populations of different ring conformations and the rotational orientations of the substituents.
Conformational Interconversion: By analyzing the MD trajectory, the pathways and rates of conversion between different conformations (e.g., the chair-flip of the cyclohexanone ring) can be determined.
Solvent Effects: MD simulations can explicitly include solvent molecules (such as water or an organic solvent) to study how the solvent influences the structure and dynamics of this compound. This is crucial for understanding its behavior in a realistic chemical environment.
A hypothetical data table summarizing results from an MD simulation is shown below.
| Simulation Parameter | Result |
| Simulation Time (ns) | Value |
| Temperature (K) | Value |
| Solvent | e.g., Water, DMSO |
| Predominant Conformer | e.g., Chair with equatorial phenyl group |
| Average Root Mean Square Deviation (RMSD) (Å) | Value |
Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Molecular Recognition and Binding Mechanisms (In vitro, non-pharmacological)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their observed activity. In a non-pharmacological context, this "activity" could be the binding affinity to a specific molecular target, such as a protein or a synthetic receptor.
Development of Descriptors for Molecular Shape, Electrostatic Potential, and Steric Interactions
To build a QSAR model, the chemical structure of each molecule must be represented by a set of numerical values known as molecular descriptors. For this compound and its analogs, relevant descriptors would include:
Topological Descriptors: These describe the connectivity of the atoms in the molecule.
Geometrical Descriptors: These relate to the 3D shape of the molecule, such as molecular surface area and volume.
Electronic Descriptors: These describe the electronic properties, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, such as the calculated logP.
Correlation with in vitro Binding Data to Specific Molecular Targets (Focus on molecular interaction, not biological outcome)
Once a set of descriptors has been calculated for a series of molecules including this compound, and their in vitro binding affinities to a specific molecular target have been experimentally measured, a mathematical model can be developed to correlate the two. This model, typically generated using statistical methods like multiple linear regression or machine learning algorithms, can then be used to predict the binding affinity of new, untested compounds. Such a model would highlight the key molecular features that govern the binding interaction.
A hypothetical QSAR data table for a series of analogs is presented below.
| Compound | Experimental Binding Affinity (e.g., IC₅₀, µM) | Calculated Descriptor 1 (e.g., LogP) | Calculated Descriptor 2 (e.g., Molecular Surface Area) |
| Analog 1 | Value | Value | Value |
| This compound | Value | Value | Value |
| Analog 2 | Value | Value | Value |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules such as this compound. These theoretical predictions are instrumental in interpreting experimental spectra and can aid in the structural elucidation of novel compounds. Methodologies such as Density Functional Theory (DFT) are commonly employed for these purposes.
Vibrational Frequencies:
The vibrational frequencies of this compound can be predicted using DFT calculations, often with hybrid functionals like B3LYP, in conjunction with an appropriate basis set. These calculations provide the theoretical infrared (IR) spectrum, where the vibrational modes corresponding to specific functional groups can be identified. For a molecule of this complexity, key vibrational modes of interest include the carbonyl (C=O) stretch, the N-H bend of the secondary amine, C-N stretching, and the various vibrations of the phenyl group and the cyclohexanone ring.
The characteristic C=O stretching frequency in cyclohexanone derivatives is a strong indicator of the electronic environment around the carbonyl group. qiboch.combartleby.com For this compound, this is predicted to be a prominent band in the IR spectrum. Similarly, the N-H bending and C-N stretching vibrations are indicative of the secondary amine functionality. The phenyl group will exhibit characteristic C-H stretching and bending modes, as well as C=C stretching vibrations within the aromatic ring. It is important to note that calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch | 1710-1725 | Strong absorption characteristic of a six-membered cyclic ketone. |
| N-H Bend | 1550-1650 | Moderate absorption associated with the secondary amine. |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands of varying intensity from the phenyl ring. |
| C-N Stretch | 1250-1350 | Moderate absorption for the amine C-N bond. |
| Aromatic C-H Stretch | 3000-3100 | Multiple weak to moderate bands. |
| Aliphatic C-H Stretch | 2850-3000 | Stretching vibrations of the cyclohexyl and methyl C-H bonds. |
NMR Chemical Shifts:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts can be derived.
For this compound, both ¹H and ¹³C NMR chemical shifts can be predicted. The ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl ring, the cyclohexanone ring, the methyl group, and the N-H proton. The chemical shifts of the cyclohexanone protons will be influenced by their axial or equatorial positions and their proximity to the substituents. The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule, with the carbonyl carbon typically appearing at a significantly downfield shift. ucl.ac.uk
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
|---|---|---|---|
| Carbonyl (C=O) | - | 205-215 | Quaternary carbon of the ketone. |
| Aromatic C-H | 7.2-7.5 | 125-130 | Protons and carbons of the phenyl ring. |
| Cyclohexyl C-H (axial/equatorial) | 1.8-3.0 | 30-50 | Protons and carbons of the cyclohexanone ring. |
| Methyl (CH₃) | 2.2-2.5 | 30-35 | Protons and carbon of the N-methyl group. |
| Amine (N-H) | 1.5-2.5 | - | Proton of the secondary amine; shift can be variable. |
| Quaternary Cyclohexyl C | - | 55-65 | Carbon of the cyclohexanone ring attached to the phenyl and amino groups. |
Elucidation of Reaction Pathways and Transition State Modeling
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transition states. For this compound, several key reactions can be modeled to understand their kinetics and stereochemical outcomes.
Reduction of the Carbonyl Group:
A common reaction involving cyclohexanones is the reduction of the carbonyl group to a hydroxyl group, often using hydride-based reducing agents. Computational modeling can be used to investigate the stereoselectivity of this reaction. The hydride can attack the carbonyl carbon from either the axial or the equatorial face of the cyclohexanone ring, leading to the formation of two different diastereomeric alcohols. libretexts.orgyoutube.com
The relative energies of the transition states for axial and equatorial attack determine the major product of the reaction. researchgate.net For many substituted cyclohexanones, axial attack is kinetically favored for small nucleophiles, as it avoids torsional strain in the transition state. libretexts.org Conversely, bulky nucleophiles often favor equatorial attack due to steric hindrance from the axial hydrogens. reddit.com
Transition state modeling involves locating the saddle point on the potential energy surface that connects the reactants to the products. The geometry and energy of this transition state can be calculated using DFT. The activation energy for each pathway can then be determined, providing a quantitative prediction of the reaction's stereoselectivity.
| Reaction Pathway | Description | Relative Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Axial Attack | The hydride nucleophile approaches from the axial face of the cyclohexanone ring. | Lower | Equatorial alcohol |
| Equatorial Attack | The hydride nucleophile approaches from the equatorial face of the cyclohexanone ring. | Higher | Axial alcohol |
N-Alkylation of the Amine:
Another potential reaction for this molecule is the N-alkylation of the secondary amine. Computational studies can model the reaction pathway for the alkylation of the methylamino group with an alkyl halide. This would likely proceed through an SN2 mechanism, where the nitrogen atom acts as a nucleophile.
Transition state modeling for this reaction would involve calculating the energy barrier for the nucleophilic attack of the amine on the alkyl halide. This would allow for the prediction of the reaction rate and the investigation of factors that could influence it, such as the nature of the alkyl halide and the solvent.
Mechanistic Investigations of Molecular Interactions Non Clinical Context
Exploration of Molecular Binding to Receptor Systems at the Atomic and Sub-Molecular Level
The analgesic properties of the 4-amino-4-arylcyclohexanone scaffold strongly suggest interaction with G-protein coupled receptors (GPCRs) involved in nociception, with the mu-opioid receptor (MOR) being a principal candidate target. nih.gov The following sections describe a hypothetical binding model of 4-(methylamino)-4-phenylcyclohexan-1-one within the MOR binding pocket, based on the known crystal structures of MOR and docking studies of other small molecule ligands. nih.govmdpi.com
Ligand-Receptor Docking Studies and Binding Pose Prediction
In a hypothetical docking simulation, this compound would be positioned within the orthosteric binding pocket of the mu-opioid receptor. The predicted binding pose is anchored by a critical ionic interaction. Under physiological pH, the secondary amine of the ligand is expected to be protonated, allowing it to form a strong salt bridge with the carboxylate side chain of a highly conserved aspartic acid residue (Asp147 in the human MOR). This interaction is a canonical feature for the vast majority of opioid ligands and is considered essential for anchoring the ligand to the receptor. nih.govnih.gov
The cyclohexanone (B45756) ring serves as a rigid scaffold, orienting the two key pharmacophoric groups—the protonated amine and the phenyl ring—in a specific three-dimensional arrangement. The phenyl group is predicted to project into a hydrophobic sub-pocket, while the polar ketone group may be oriented towards the extracellular vestibule.
Analysis of Molecular Recognition Elements and Binding Pocket Interactions
The stability of the ligand-receptor complex is maintained by a combination of specific interactions between the ligand and various amino acid residues within the binding pocket. These interactions are crucial for molecular recognition and binding affinity.
Ionic Interaction: As mentioned, the primary anchoring interaction is the salt bridge between the protonated methylamino group and the side chain of Asp147.
Hydrogen Bonding: The oxygen atom of the cyclohexanone carbonyl group has the potential to act as a hydrogen bond acceptor. It may form a hydrogen bond with the side chain of a suitable donor residue, such as Tyr148 or a water molecule within the binding site, further stabilizing the complex.
The following table summarizes the predicted key interactions for a hypothetical binding pose of this compound at the mu-opioid receptor.
| Interaction Type | Ligand Moiety | Receptor Residue (Human MOR) | Predicted Role |
| Ionic Bond (Salt Bridge) | Protonated Methylamine (B109427) | Asp147 | Primary anchor, essential for affinity |
| Pi-Pi Stacking | Phenyl Ring | His297 | Aromatic recognition, stabilization |
| Hydrophobic Interaction | Phenyl Ring / Cyclohexane (B81311) Core | Val300, Ile296, Trp318 | Enhances binding affinity |
| Hydrogen Bond (Acceptor) | Cyclohexanone Carbonyl | Tyr148 / Water Molecule | Secondary stabilization |
Investigation of Allosteric Modulation Mechanisms
Allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) site to modulate receptor activity, is a known mechanism for GPCRs. mdpi.com However, there is currently no published evidence to suggest that this compound or its close analogs act as allosteric modulators at their target receptors. The predicted binding pose is squarely within the orthosteric pocket, and its activity is likely that of a direct agonist or antagonist.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Binding Selectivity
The relationship between the chemical structure of this compound and its binding affinity can be inferred from SAR studies on related compound series. These studies systematically alter parts of the molecule to determine their contribution to receptor recognition.
Systematic Modification of the Cyclohexanone Core, Amine, and Phenyl Moieties and Their Impact on Binding
Cyclohexanone Core: The cyclohexanone ring acts as a non-planar scaffold that enforces a specific spatial relationship between the amine and phenyl substituents. Early research on this class of compounds demonstrated that deletion of the ketone oxygen abolishes analgesic activity, indicating its importance for either the structural integrity of the scaffold or for a direct polar interaction within the binding pocket. nih.gov
Amine Moiety: The amine is arguably the most critical functional group. Its ability to become protonated and form an ionic bond is fundamental to high-affinity binding at opioid and other amine-recognizing receptors. The nature of the substitution on the nitrogen atom significantly influences both affinity and selectivity. While direct comparative data for this specific scaffold is limited, studies on other receptor ligands show clear trends. For instance, in a series of phenylethylamine derivatives targeting dopamine (B1211576) receptors, increasing the size of N-alkyl substituents was shown to enhance affinity and selectivity for the D-2 subtype over the D-1 subtype. nih.gov A similar principle likely applies here, where the N-methyl group modulates the steric and electronic profile compared to the parent primary amine or the corresponding N,N-dimethyl analog.
| Amine Substitution | Predicted Impact on Binding Affinity |
| Primary Amine (-NH2) | Establishes baseline affinity via ionic interaction. |
| Secondary Amine (-NHCH3) | May enhance affinity through additional hydrophobic interactions of the methyl group or by optimizing the pKa and solvation properties of the amine. |
| Tertiary Amine (-N(CH3)2) | Further modification of steric and electronic properties; may increase or decrease affinity depending on the specific receptor pocket topology. |
Phenyl Moiety: The phenyl ring provides a large, hydrophobic surface for interaction with the receptor. SAR studies by Lednicer et al. on 4-amino-4-arylcyclohexanones revealed that both the nature and position of substituents on this ring are critical for activity. nih.gov Electron-donating or weakly electron-withdrawing groups in the para-position were found to be favorable.
| Phenyl Substitution (para-position) | Relative Analgesic Potency (vs. Unsubstituted) |
| -H (Unsubstituted) | Baseline |
| -CH3 (Methyl) | Increased |
| -Br (Bromo) | Increased |
| -OCH3 (Methoxy) | Decreased |
Influence of Stereochemistry on Binding Affinity and Selectivity
While this compound itself is an achiral molecule, the introduction of additional substituents on the cyclohexanone ring can create stereocenters, and the influence of stereochemistry on binding is profound. Biological macromolecules, such as receptors, are chiral environments. Consequently, enantiomers of a chiral ligand often exhibit significantly different binding affinities and functional activities.
Studies on structurally related N-substituted cis-diaminocyclohexane derivatives as sigma receptor ligands demonstrated this principle clearly. In that series, the (1R,2S)-enantiomers consistently bound more potently to sigma receptors than their corresponding (1S,2R)-enantiomers. nih.gov This highlights that a precise spatial arrangement of the key interacting moieties is required for optimal complementarity with the asymmetric binding site. For any chiral derivative of this compound, it would be expected that one enantiomer would fit the receptor pocket significantly better than the other, leading to higher affinity and selectivity.
Biochemical and Biophysical Methodologies for in vitro Binding Assays (Purely mechanistic, non-cellular context)
The characterization of the interaction between this compound and its molecular targets, primarily the N-methyl-D-aspartate (NMDA) receptor, relies on sophisticated in vitro binding assays. These assays, conducted in a purely mechanistic and non-cellular context, are essential for quantifying the affinity and kinetics of this interaction.
Radioligand Binding Assay Methodologies for Quantifying Binding Parameters
Radioligand binding assays are a cornerstone for determining the binding affinity of a compound to its receptor. nih.govtocris.com These assays utilize a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as this compound, the binding affinity of the unlabeled compound can be determined.
The primary target for this compound is the PCP binding site located within the ion channel of the NMDA receptor. nih.govdrugbank.com In a typical competitive binding assay, membranes prepared from brain tissue, which are rich in NMDA receptors, are incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist, such as [³H]tenocyclidine ([³H]TCP). nih.gov Increasing concentrations of the unlabeled test compound, in this case, this compound, are then added. The ability of the unlabeled compound to displace the radioligand from the receptor is measured by quantifying the remaining radioactivity bound to the membranes after separation of bound from unbound radioligand via filtration.
Table 1: Representative Binding Affinity Data for an Analogous Compound
| Compound | Radioligand | Receptor Target | Parameter | Value (µM) |
|---|---|---|---|---|
| 4-F-PCP | [³H]-TCP | NMDA | IC50 | 0.023 |
Data for 4-F-PCP, a close analog of this compound, is presented to illustrate the data derived from radioligand binding assays. nih.gov
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies and Interaction Dynamics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. nih.gov This methodology allows for the determination of the kinetic parameters of a ligand-receptor interaction, including the association rate constant (ka) and the dissociation rate constant (kd). From these kinetic constants, the equilibrium dissociation constant (Kd), a measure of binding affinity, can be calculated (Kd = kd/ka).
In a hypothetical SPR experiment to study the interaction of this compound with the NMDA receptor, one of the interacting partners, for instance, a purified and stabilized form of the NMDA receptor, would be immobilized on a sensor chip. The other partner, this compound, would be flowed over the sensor surface at various concentrations. The binding of the compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a response.
The association phase of the interaction is observed as the compound flows over the surface, and the dissociation phase is monitored when the flow is switched back to a buffer-only solution. By fitting the resulting sensorgram data to kinetic models, the on-rate and off-rate of the interaction can be determined. This provides a more detailed understanding of the binding dynamics compared to the equilibrium-based measurements from radioligand binding assays. While SPR is a widely used technique for characterizing receptor-ligand interactions, specific studies applying this methodology to this compound are not available in the reviewed literature. nih.govresearchgate.net
Role as a Chemical Probe for Understanding Fundamental Receptor Biology and Intracellular Signaling Pathways (Without clinical extrapolation)
As a selective ligand for the NMDA receptor, this compound serves as a valuable chemical probe for dissecting the fundamental biology of this receptor and its associated intracellular signaling pathways. By binding to the PCP site within the NMDA receptor ion channel, it acts as a non-competitive antagonist, allowing researchers to modulate the receptor's activity and observe the downstream consequences. drugbank.com
The antagonism of the NMDA receptor by compounds like this compound has been shown to influence various intracellular signaling cascades that are crucial for neuronal function and plasticity. Research on this compound and its close analogs has demonstrated effects on key signaling proteins. For instance, studies have shown that 4-keto-PCP can alter the levels of phosphorylated cyclic AMP response element-binding protein (p-CREB), deltaFosB (ΔFosB), and brain-derived neurotrophic factor (BDNF). nih.govelsevierpure.com
CREB is a transcription factor that plays a critical role in regulating the expression of genes involved in neuronal plasticity and survival. Its phosphorylation is a key step in its activation. BDNF is a neurotrophin that is essential for neuronal growth, differentiation, and the modulation of synaptic strength. The mammalian target of rapamycin (B549165) (mTOR) pathway is another critical signaling cascade involved in cell growth, proliferation, and protein synthesis, and has been linked to the actions of NMDA receptor antagonists. nih.gov By observing how this compound modulates the levels and activity of these signaling molecules, researchers can gain a deeper understanding of the intricate molecular mechanisms that are governed by NMDA receptor function.
Table 2: Observed Effects of 4-keto-PCP on Intracellular Signaling Molecules
| Signaling Molecule | Observed Effect |
|---|---|
| Phosphorylated CREB (p-CREB) | Altered Levels |
| deltaFosB (ΔFosB) | Altered Levels |
| Brain-Derived Neurotrophic Factor (BDNF) | Altered Levels |
Data from a study on 4-keto-PCP (this compound). nih.govelsevierpure.com
The use of this compound as a chemical probe allows for the precise perturbation of the NMDA receptor system in a controlled, non-clinical setting. This facilitates the elucidation of the fundamental roles of this receptor in complex signaling networks, contributing to a more comprehensive understanding of its basic biological functions.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Methodologies for Complex Analogues and Derivatives
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, and the development of stereoselective methods for producing analogues of 4-(methylamino)-4-phenylcyclohexan-1-one is a promising area of future research. Current synthetic routes may not offer precise control over the stereochemistry of the molecule, which possesses a chiral center at the C4 position. Future methodologies will likely focus on asymmetric synthesis to yield enantiomerically pure forms of the compound and its derivatives.
Promising approaches include the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions. rsc.orgresearchgate.net For instance, the asymmetric addition of amines to cyclic ketones is a field of active research, and novel catalysts are continually being developed for this purpose. nih.govacs.org The development of catalytic systems that can achieve high enantioselectivity in the synthesis of α-chiral amines is particularly relevant. nih.govnih.gov Furthermore, asymmetric hydrogenation of cyclic α-dehydroamino ketones represents another powerful strategy for accessing chiral α-amino ketones. acs.org
Future research could focus on developing a catalytic, asymmetric variant of the reactions used to synthesize the 4-amino-4-phenylcyclohexanone core. This would enable the production of either enantiomer of the target molecule, which is crucial for studying their differential biological activities. The synthesis of a variety of analogues with diverse substituents on the phenyl ring or the methylamino group will also be a key focus, allowing for the exploration of structure-activity relationships.
Advanced Computational Approaches for Predicting Novel Reactivity and Conformational Landscape
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, advanced computational methods can provide deep insights into its conformational landscape and predict its reactivity in various chemical transformations.
Density Functional Theory (DFT) calculations can be employed to determine the most stable conformations of the molecule, considering the chair and boat forms of the cyclohexanone (B45756) ring and the orientation of the phenyl and methylamino substituents. Understanding the preferred conformation is critical as it influences the molecule's reactivity and its interaction with biological targets. Computational models can also predict spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of newly synthesized derivatives.
Exploration of Untapped Reactivity Profiles and Cascade Reaction Sequences
The reactivity of this compound is not yet fully explored, and there is significant potential for discovering novel transformations and engaging the molecule in elegant cascade reaction sequences. The presence of both a ketone and a secondary amine functionality within the same molecule opens up a rich landscape of chemical possibilities.
One emerging area is the use of photoredox catalysis to enable novel bond formations under mild conditions. nih.govacs.orgchemrxiv.orgnih.govresearchgate.net For example, the α-position of the cyclohexanone ring could be a target for functionalization through photoredox-mediated C-H activation. This could allow for the introduction of a wide range of substituents, leading to a diverse library of new compounds. The amine functionality could also participate in photoredox-catalyzed reactions, further expanding the synthetic utility of this scaffold.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient way to build molecular complexity. nih.govnih.govresearchgate.net The bifunctional nature of this compound makes it an ideal substrate for designing such cascades. For instance, a reaction could be initiated at the ketone, followed by an intramolecular reaction involving the amine, leading to the formation of complex polycyclic structures. The exploration of such cascade reactions could lead to the rapid synthesis of novel heterocyclic systems with potential biological activity.
Design of Next-Generation Molecular Probes for Fundamental Biological Research and Mechanistic Studies
Molecular probes are essential tools for studying biological processes in living systems. The 4-amino-4-phenylcyclohexanone scaffold could serve as a foundation for the design of next-generation molecular probes. By incorporating fluorophores or other reporter groups, derivatives of this compound could be developed to visualize and study specific biological targets or cellular events. nih.govrsc.orgmdpi.comnih.govmdpi.com
For instance, a fluorescent dye could be attached to the molecule to create a probe for a specific protein or enzyme. The binding of the probe to its target could lead to a change in its fluorescence properties, allowing for the detection and quantification of the target in a biological sample. The principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, could be applied to label biomolecules with probes derived from this scaffold. wikipedia.orgacs.orgnih.govnih.govyoutube.com
Furthermore, isotopically labeled versions of this compound could be synthesized for use in mechanistic studies. By tracing the fate of the labeled atoms in a chemical reaction or a biological process, researchers can gain a detailed understanding of the underlying mechanisms.
Integration with Automated Synthesis and High-Throughput Screening Platforms in Academic Settings
The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing chemical research by enabling the rapid synthesis and evaluation of large libraries of compounds. researchgate.netmpg.deyoutube.comscienceintheclassroom.orgnih.gov Future research on this compound and its analogues will undoubtedly benefit from these technologies.
Automated flow synthesis platforms can be used to prepare libraries of derivatives in a rapid and efficient manner. researchgate.netnih.govsci-hub.stacs.orgacs.org These systems allow for precise control over reaction parameters and can be programmed to perform multi-step syntheses without manual intervention. The use of machine learning algorithms to optimize reaction conditions in real-time is also a rapidly developing area that will accelerate the discovery of new synthetic methods. nih.govbeilstein-journals.orgnih.gov
Once synthesized, these compound libraries can be subjected to HTS to evaluate their biological activity or other properties of interest. This approach allows for the rapid identification of lead compounds for drug discovery or other applications. The combination of automated synthesis and HTS will be a powerful engine for innovation in the study of this compound and its derivatives.
Q & A
Q. How to assess the compound’s potential as a prodrug in preclinical development?
- Methodological Answer : Evaluate hydrolytic stability in simulated gastric fluid (SGF) and intestinal fluid (SIF). Measure activation via enzymatic cleavage (e.g., esterases) and compare bioavailability in rodent models. Use radiolabeled analogs to track tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
